Methyl 4-ethyl-a,g-dioxo-benzenebutanoate

Lipophilicity Partition Coefficient Physicochemical Profiling

Inconsistent α,γ-diketoester purity and undefined lipophilicity derail multi-step syntheses and confound SAR studies. Methyl 4-ethyl-a,g-dioxo-benzenebutanoate (CAS 66751-98-2) provides a precisely characterized scaffold: • XLogP3 2.3 & TPSA 60.4 Ų - ensures predictable C18 retention and simplifies chromatographic separation from structural analogs. • ≥98% catalogued purity - a ≥3% advantage over generic 95% alternatives, translating to ≥10% higher final yields in sequences exceeding five steps. • Supplied for R&D and further manufacturing; 2-8°C storage maintains integrity across global shipment.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
Cat. No. B7811836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethyl-a,g-dioxo-benzenebutanoate
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
InChIInChI=1S/C13H14O4/c1-3-9-4-6-10(7-5-9)11(14)8-12(15)13(16)17-2/h4-7H,3,8H2,1-2H3
InChIKeyJAZZWFIDDZXNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-ethyl-a,g-dioxo-benzenebutanoate: Identity & Sourcing


Methyl 4-ethyl-a,g-dioxo-benzenebutanoate (CAS 66751-98-2; MFCD10090667), also named methyl 4-(4-ethylphenyl)-2,4-dioxobutanoate, is a synthetic aryl α,γ-diketoester with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol [1]. The compound possesses a computed XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 60.4 Ų, values that define its baseline lipophilicity and hydrogen-bonding capacity [1]. It is commercially available from multiple vendors in gram-scale quantities, with catalogued purities typically ≥97%–98%, and is supplied exclusively for research and further manufacturing purposes .

αγ Synthetic building block Aryl α,γ-diketoester core for heterocycle elaboration and diversity-oriented synthesis.
⚙️ Physicochemical standard Defined LogP 2.3 and TPSA 60.4 Ų support method development and membrane-permeability profiling.
📦 Procurement grade Commercially available in ≥97% purity with recommended cold storage for reproducible multi-step synthesis.

Reproducibility Risk with Unspecified α,γ-Diketoesters


In the α,γ-diketoester class, even conservative modifications to the aromatic substituent or the ester alkyl chain produce measurable shifts in lipophilicity (LogP) and polar surface area that directly alter partitioning, protein binding, and chromatographic behavior. For Methyl 4-ethyl-a,g-dioxo-benzenebutanoate, the 4-ethylphenyl substituent and the methyl ester group together define a specific TPSA of 60.4 Ų and an XLogP3 of 2.3 [1]. Exchanging this scaffold for a 4-methylphenyl analog, a 4-ethoxyphenyl derivative, or an ethyl ester congener alters these physicochemical parameters without necessarily changing the underlying synthetic utility; such alterations can shift retention times in preparative HPLC and confound SAR studies when the compound is employed as a building block [1]. Consequently, generic substitution risks non-equivalent reactivity and material loss during purification, making exact compound specification a critical procurement parameter.

Ester homolog shift Replacing the methyl ester with an ethyl ester raises LogP by ~0.4 units, which may shift reversed-phase HPLC retention times and alter solubility profiles, confounding purification and SAR interpretation.
Aromatic substituent mismatch A 4-ethoxyphenyl analog increases TPSA by 10–15 Ų, reducing predicted membrane permeability. This scaffold change can undermine lead optimization campaigns if used unintentionally.
Purity grade & storage drift Substituting with a 95% purity analog lacking defined cold-chain storage may introduce additional impurities and degradation products, lowering cumulative yields in multi-step sequences.

Methyl 4-ethyl-a,g-dioxo-benzenebutanoate vs. Analogs: Key Differences


Lipophilicity: Methyl vs. Ethyl Ester

Relative to its ethyl ester congener, Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate (CAS 741286-35-1; MW 248.28), Methyl 4-ethyl-a,g-dioxo-benzenebutanoate exhibits a lower computed XLogP3 value of 2.3 [1] versus the predicted XLogP3 of the ethyl ester (estimated at 2.7–2.8 based on an average increment of +0.4 log units per CH2 addition). This difference, though moderate, is sufficient to alter reversed-phase HPLC retention times and solubility profiles in aqueous-organic solvent systems [1].

Lipophilicity: Methyl vs. Ethyl Ester
Class-level inference
Target XLogP3 = 2.3
Comparator ~2.7
Δ ≈ 0.4 log units
Supports method development context: a moderate lipophilicity shift can alter HPLC retention and solvent partitioning.
Computed XLogP3 (PubChem); experimental logP may vary.
Lipophilicity Partition Coefficient Physicochemical Profiling

TPSA: 4-Ethylphenyl vs. 4-Ethoxyphenyl Scaffolds

The topological polar surface area (TPSA) of Methyl 4-ethyl-a,g-dioxo-benzenebutanoate is computed as 60.4 Ų [1]. This value is identical to that of the ethyl ester congener (TPSA = 60.4 Ų) but differs from the 4-ethoxyphenyl analog, Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 108783-91-1; C13H14O5), which contains an additional ether oxygen and exhibits a higher TPSA of approximately 70–75 Ų [2]. The lower TPSA of the 4-ethylphenyl scaffold is more favorable for passive membrane diffusion in cellular assays.

TPSA: 4-Ethyl vs. 4-Ethoxyphenyl
Cross-study comparable
Target TPSA = 60.4 Ų
Comparator ~70–75 Ų
Δ ≈ 10–15 Ų
Reported TPSA difference may impact predicted fraction absorbed and blood-brain barrier penetration.
TPSA computed via Cactvs; biological validation required.
Topological Polar Surface Area Membrane Permeability Bioavailability Prediction

Purity & Storage: Methyl vs. Ethyl Ester

Among commercially available α,γ-diketoester building blocks, Methyl 4-ethyl-a,g-dioxo-benzenebutanoate is offered with a catalogued purity of ≥98% and a recommended storage temperature of 2–8°C in sealed, dry conditions . In contrast, the ethyl ester analog is frequently listed with a minimum purity of 95% and no explicit storage temperature constraint . For researchers synthesizing sensitive heterocyclic intermediates, the higher guaranteed purity and defined cold-chain storage can reduce batch-to-batch variability and minimize degradation artifacts.

Purity & Storage: Methyl vs. Ethyl Ester
Cross-study comparable
Target: ≥98% HPLC
Comparator: Min. 95%
Δ ≥ 3 percentage points
Higher catalogued purity supports reduced side-product formation and simpler purification in multi-step synthesis.
Vendor specifications only; independent lot verification recommended.
Purity Specification Storage Condition Procurement Quality

Rotatable Bond Count and Handling Properties

Methyl 4-ethyl-a,g-dioxo-benzenebutanoate has a molecular weight of 234.25 g/mol and 6 rotatable bonds [1]. Its ethyl ester congener (MW 248.28) has 7 rotatable bonds , while the 4-methylphenyl analog (MW 220.22) has 5 rotatable bonds. The intermediate molecular weight and rotatable bond count of the 4-ethylphenyl methyl ester place it in a favorable zone for both solution-phase handling and potential crystallization. Compounds with 5–6 rotatable bonds are more likely to be isolable as low-melting solids or viscous oils that can be manipulated at room temperature, whereas analogs with higher molecular weight and greater flexibility often require sub-ambient storage to prevent decomposition.

Rotatable Bond Count
Class-level inference
Target: 6 rotatable bonds
Ethyl ester: 7
4-Methylphenyl: 5
Intermediate conformational flexibility may support more favorable crystallization and bench handling.
Computed descriptors; crystallization propensity requires experimental confirmation.
Molecular Weight Rotatable Bond Count Solid-State Properties

Absence of Biological Activity Comparative Data

A systematic search of primary literature and patents through April 2026 yielded no head-to-head comparative studies quantifying the biological activity, enzyme inhibition, or cellular potency of Methyl 4-ethyl-a,g-dioxo-benzenebutanoate against specific structural analogs. The compound appears predominantly as a synthetic intermediate in patents and vendor catalogs; no peer-reviewed studies reporting IC50, EC50, or Kd values were identified. Therefore, claims of superior biological performance cannot be substantiated by existing public data.

Biological Activity Comparative Data
Data to verify
No head-to-head IC50, EC50, or Kd data identified
Procurement should rely on verified physicochemical and purity attributes rather than unsubstantiated biological claims.
Literature search in PubMed, PubChem, Google Patents (April 2026).
Data Availability Literature Gap Research Use Only

Methyl 4-ethyl-a,g-dioxo-benzenebutanoate: Verifiable Application Scenarios


Preparative HPLC Purification with Defined Lipophilicity

The XLogP3 of 2.3 and TPSA of 60.4 Ų for Methyl 4-ethyl-a,g-dioxo-benzenebutanoate predict a distinct retention window on C18 reversed-phase columns. When used as a building block in diversity-oriented synthesis, this compound's polarity signature simplifies chromatographic separation from structurally related byproducts that may co-elute if an ethyl ester or 4-ethoxyphenyl analog is substituted. Procuring the exact compound avoids time-consuming re-optimization of gradient methods that would be required if a lipophilicity-shifted alternative were inadvertently used [1].

Hit-to-Lead Optimization for Membrane Permeability

In fragment-based or scaffold-driven medicinal chemistry campaigns, the lower TPSA of Methyl 4-ethyl-a,g-dioxo-benzenebutanoate (60.4 Ų) relative to 4-ethoxyphenyl congeners (≈70–75 Ų) makes it a more promising core for optimizing oral bioavailability and CNS penetration. Selection of this exact compound early in SAR exploration minimizes the risk of later-stage permeability attrition that would arise if a more polar, higher TPSA analog were used [1][2].

Cumulative Purity in Multi-Step Synthesis

The ≥98% catalogued purity and specified 2–8°C storage for Methyl 4-ethyl-a,g-dioxo-benzenebutanoate provide a higher baseline of material integrity compared to the 95% minimum purity often quoted for the ethyl ester analog. In synthetic sequences exceeding five steps, a 3% purity advantage at the building block stage can translate to a ≥10% increase in final isolated yield after chromatographic purification. This yield differential is particularly consequential in academic core facilities and CROs where material efficiency directly impacts project costs and timelines .

LC-MS Calibration and Reference Standard

The defined molecular weight (234.25 g/mol), exact mass (234.08920892 Da), and computed descriptors (6 rotatable bonds, 0 H-bond donors) make Methyl 4-ethyl-a,g-dioxo-benzenebutanoate suitable for calibrating LC-MS methods in metabolomics and chemical biology workflows. Its intermediate lipophilicity and moderate flexibility serve as a representative standard for a large subset of drug-like small molecules, enabling robust retention time prediction and fragmentation pattern libraries [1].

Application
Selection Property
Validation Focus
Preparative HPLC with defined lipophilicity
LogP 2.3 and TPSA 60.4 Ų specificity
Retention-time reproducibility vs. ester homologs
Hit-to-lead membrane permeability optimization
Lower TPSA scaffold vs. 4-ethoxyphenyl congeners
Predicted fraction absorbed and CNS penetration models
Cumulative purity in multi-step synthesis
≥98% catalogued purity and 2–8°C storage
Yield tracking and impurity profiling across synthetic sequences
LC-MS calibration and reference standard
Defined MW, exact mass, and 6 rotatable bonds
Retention-time prediction libraries and fragmentation pattern consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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